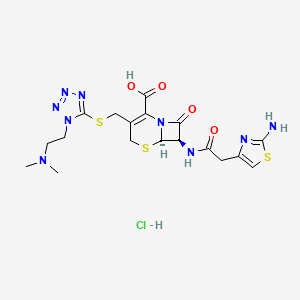
Bismark Brown R
Descripción general
Descripción
Bismark Brown R (BB), also known as basic brown 4, is a member of the diazo dyes class . It has an absorption maximum at 468nm .
Synthesis Analysis
The synthesis of Bismark Brown R is thought to start with double diazotization of 1,3-phenylenediamine . This bis (diazonium) ion subsequently attacks two equivalents of 1,3-phenylenediamine .Molecular Structure Analysis
The empirical formula of Bismark Brown R is C21H24N8·2HCl . Its molecular weight is 461.40 g/mol . The InChI string representation of its structure isInChI=1S/C21H24N8.2ClH/c1-11-4-5-14 (26-28-20-6-12 (2)15 (22)9-17 (20)24)8-19 (11)27-29-21-7-13 (3)16 (23)10-18 (21)25;;/h4-10H,22-25H2,1-3H3;2*1H/b28-26+,29-27+;; . Chemical Reactions Analysis
Bismark Brown R has been used as an adsorbate and is used in dye decoloration experiments . The dye uptake was found to increase with increase in agitation time, adsorbent dosage, temperature, solution pH and with decreasing initial dyes concentrations .Physical And Chemical Properties Analysis
Bismark Brown R is a dark brown powder . It has a melting point of 222 °C . It is soluble in ethanol or methanol 1-3 %, and low soluble in water (0.5 %) .Mecanismo De Acción
Target of Action
Basic Brown 4, also known as Bismarck Brown or Bismark Brown R, is a type of dye that is primarily used for coloring silk, wool fabric, leather, and paper . The primary targets of Basic Brown 4 are the fibers of these materials, where it binds to create a color change.
Mode of Action
The mode of action of Basic Brown 4 involves its interaction with the target fibers The dye molecules bind to the fibers, resulting in a change in their colorThe dye is soluble in water, ethanol, and soluble fiber element, slightly soluble in acetone, and insoluble in benzene .
Action Environment
The action, efficacy, and stability of Basic Brown 4 can be influenced by various environmental factors. For instance, the dye’s solubility can be affected by the pH and temperature of the environment . Additionally, the presence of other chemicals or substances could potentially interact with the dye, influencing its effectiveness and stability.
Safety and Hazards
Direcciones Futuras
Bismark Brown R has been used for staining of brown alga, for mucus and vital staining . It is also an ingredient of staining solutions according to Papanicolaou . The decolorization of colored effluents emanating from various industries remains a severe public health issue and prime environmental protection concern . Adsorption process is most preferred over other methods largely due to its cost-effectiveness, ease of operation, flexibility and simplicity of design, insensitivity to toxic pollutants and partly to the high quality treated effluent and non-formation of harmful substances . Therefore, Bismark Brown R can provide a feasible solution for the treatment of dye-laden water .
Propiedades
IUPAC Name |
4-[[3-[(2,4-diamino-5-methylphenyl)diazenyl]-4-methylphenyl]diazenyl]-6-methylbenzene-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8.2ClH/c1-11-4-5-14(26-28-20-6-12(2)15(22)9-17(20)24)8-19(11)27-29-21-7-13(3)16(23)10-18(21)25;;/h4-10H,22-25H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKAMFOFXYCYDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=C(C=C(C(=C2)C)N)N)N=NC3=C(C=C(C(=C3)C)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063861 | |
| Record name | 2,4-Bis(2,4-diamino-5-methyl-1-benzenazo)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bismark Brown R | |
CAS RN |
5421-66-9, 8052-76-4 | |
| Record name | C.I. 21010 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005421669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(2,1-diazenediyl)]bis[6-methyl-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Bis(2,4-diamino-5-methyl-1-benzenazo)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-bis(2,4-diamino-5-methyl-1-benzenazo)toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bismarck Brown | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BASIC BROWN 4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HAD3F3XM9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Bismarck Brown Y, also known as Bismarck Brown R or Basic Brown 4, has a molecular formula of C18H20N8Cl2 and a molecular weight of 419.3 g/mol. []
ANone: Yes, studies have used various spectroscopic techniques to characterize Bismarck Brown Y. These include UV-Vis spectroscopy [, ], FTIR spectroscopy [, , ], XRD [, ], and SEM/TEM analysis. [, ] These techniques help analyze its structural properties and interactions with other materials.
ANone: The stability of Bismarck Brown Y can vary depending on factors like pH, temperature, and the presence of light or other chemicals. Research indicates that its photocatalytic degradation is enhanced at higher temperatures. []
ANone: While not a catalyst itself, Bismarck Brown Y has been investigated as a target molecule for degradation studies using various catalysts. For instance, nanostructured CuS has been shown to effectively degrade Bismarck Brown Y in the presence of H2O2. []
ANone: Yes, quantum calculation methods, including semi-empirical and ab initio approaches, have been employed to simulate the photocatalytic decolorization of Bismarck Brown R. [] These studies aim to elucidate the reaction mechanism at a molecular level.
ANone: While specific SAR studies focusing on Bismarck Brown Y modifications are limited in the provided research, it's known that structural modifications of azo dyes can significantly impact their properties, including color, stability, and toxicity. [] Further research is needed to establish clear SAR trends for Bismarck Brown Y.
ANone: Research has shown that Bismarck Brown Y negatively affects freshwater fish, such as Cirrhinus mrigala (Ham.). [, , ] Exposure to this dye led to changes in blood parameters, including a decrease in hemoglobin concentration and serum cholesterol levels, indicating potential toxicity and metabolic disruption. [, ]
ANone: Yes, Bismarck Brown Y is considered an environmental pollutant due to its widespread use in textile industries and its presence in industrial effluents. [, , ] It can have detrimental effects on aquatic ecosystems. [, ]
ANone: Numerous studies focus on developing efficient methods for removing Bismarck Brown Y from wastewater. These include adsorption techniques utilizing various materials like activated carbon [], orange peel [], rubber wood sawdust [], and sewage sludge []. Additionally, photocatalytic degradation using materials like ZnO [, ], Fe(0)-doped TiO2 [], and CaMoO4-MWCNT composites [] has been explored.
ANone: Biodegradation using microorganisms like Alternaria brassicae TSF - 07 [] and Virgibacillus dokdonensis [] offers a promising eco-friendly approach for decolorizing Bismarck Brown Y and reducing its environmental impact. []
ANone: Researchers employ various analytical techniques to investigate Bismarck Brown Y, including UV-Vis spectrophotometry [, ], FTIR spectroscopy [, ], and chromatographic methods. [] These techniques help monitor its concentration, degradation products, and interactions with other materials.
ANone: Exploring safer and more environmentally friendly alternatives to Bismarck Brown Y in textile dyeing and other applications is crucial. Research into natural dyes and less toxic synthetic dyes is ongoing. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















